3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
Description
This compound is a benzimidazole-pyridinone hybrid characterized by a 5,6-dichloro-substituted benzimidazole core and a 3-(trifluoromethyl)benzyl group at position 1. The pyridinone moiety is attached at position 2 of the benzimidazole ring.
Properties
IUPAC Name |
3-[5,6-dichloro-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O/c21-14-8-16-17(9-15(14)22)28(18(27-16)13-5-2-6-26-19(13)29)10-11-3-1-4-12(7-11)20(23,24)25/h1-9H,10H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJJSCOXXAIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{5,6-Dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core with dichloro and trifluoromethyl substituents. Its molecular formula is with a molar mass of approximately 438.23 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C20H12Cl2F3N3O |
| Molar Mass | 438.23 g/mol |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) |
| pKa | 10.36 ± 0.10 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The unique structural features facilitate binding to molecular targets, leading to modulation of their activities. This can result in various biological effects, including:
- Inhibition of Enzyme Activity: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Disruption of Cellular Processes: By binding to cellular receptors, it may alter signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that related compounds have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria: Active against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains: Exhibited antifungal activity against Candida albicans.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The findings revealed that the compound exhibited potent antibacterial activity against S. aureus, with an MIC value significantly lower than that of conventional antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects, the compound was tested on several cancer cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner . The underlying mechanism involved the activation of key apoptotic markers such as caspase-3 and PARP cleavage.
Scientific Research Applications
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Research indicates that 3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : The compound has been investigated for its ability to target specific enzymes involved in cancer cell proliferation. Its mechanism of action may involve enzyme inhibition and receptor modulation .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic effects. It has potential applications in drug development targeting specific diseases due to its unique interactions with biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer progression or microbial resistance.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways critical in disease processes .
Material Science
In industry, 3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is utilized in developing advanced materials with unique properties. Its chemical structure contributes to enhanced material characteristics such as thermal stability and chemical resistance.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of this compound against several strains of bacteria and fungi. Results showed a significant reduction in microbial growth at low concentrations, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Proliferation Inhibition : Research focused on the mechanism by which this compound inhibits cancer cell proliferation demonstrated its ability to disrupt specific signaling pathways involved in tumor growth. In vitro studies indicated a marked decrease in cell viability in treated samples compared to controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzimidazole-pyridinone derivatives with variations in substituents on the benzyl group and benzimidazole core. Below is a comparative analysis based on structural and functional features:
Table 1: Structural and Functional Comparison
Key Observations
Unsubstituted benzyl (e.g., ) lacks these effects, which may explain lower bioactivity in some analogs.
Benzimidazole Core Modifications: 5,6-Dichloro substituents (target compound, ) introduce electronegativity, favoring halogen bonding.
Molecular Weight and Lipophilicity :
- The target compound’s estimated molecular weight (~400) and trifluoromethyl group suggest higher lipophilicity than analogs like (370.23) or (347.84), which could influence membrane permeability and pharmacokinetics .
Research Implications
- The target compound’s trifluoromethyl and dichloro groups position it as a candidate for high-affinity interactions in drug discovery, particularly in oncology or infectious diseases.
- Comparative studies with and could elucidate the balance between electron-withdrawing effects and steric hindrance.
Q & A
Q. What are the common synthetic routes for synthesizing this benzimidazole-pyridinone hybrid compound?
The synthesis typically involves coupling a substituted benzimidazole core with a pyridinone moiety. Key steps include:
- Substitution reactions : Reacting 5,6-dichloro-1H-benzimidazole with 3-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
- Cyclization : Forming the pyridinone ring via condensation with a suitable carbonyl precursor (e.g., ethyl cyanoacetate or malononitrile derivatives) in solvents like 1,4-dioxane .
- Purification : Flash column chromatography (e.g., silica gel, ethanol/ethyl acetate eluent) yields high-purity products (>98%), validated by LCMS and ¹H NMR .
Q. How is the compound’s structure validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.1 ppm, pyridinone carbonyl at ~170 ppm) .
- LCMS : Verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. What are common challenges in synthesizing this compound?
- Low yields : Attributed to steric hindrance from the 3-(trifluoromethyl)benzyl group. Optimization includes using excess benzyl chloride (1.1–1.2 eq.) and prolonged reaction times (18–24 hrs) .
- Byproduct formation : Hydrolysis of the trifluoromethyl group under basic conditions can occur. Controlled pH (neutral to slightly acidic) mitigates this .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in benzimidazole substitution?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the benzimidazole nitrogen, favoring substitution at the 1-position .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature control : Reactions at 20–25°C minimize side reactions compared to elevated temperatures .
Q. How to resolve structural discrepancies between computational models and experimental data?
- X-ray crystallography : Use SHELX software for refinement against high-resolution data to confirm bond lengths/angles and validate computational models (e.g., DFT-optimized geometries) .
- Docking studies : Compare experimental binding poses (e.g., from crystallography) with molecular docking simulations to refine force field parameters .
Q. What analytical strategies address contradictory biological activity data across studies?
- Dose-response profiling : Perform IC₅₀ assays under standardized conditions (e.g., pH 6.5 buffer, 37°C) to control for environmental variability .
- Metabolite screening : Use LC-HRMS to identify degradation products or active metabolites that may contribute to observed discrepancies .
Q. How to design derivatives to enhance solubility without compromising activity?
- Functional group modifications :
- Introduce polar groups (e.g., -OH, -NH₂) at the pyridinone 2-position to improve aqueous solubility .
- Replace the trifluoromethyl group with a sulfone (-SO₂CH₃) to balance lipophilicity .
- Prodrug strategies : Esterify hydroxyl groups (e.g., acetyl or phosphate esters) for improved bioavailability .
Methodological Tables
Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or ethanol | Enhances solubility of intermediates |
| Reaction temperature | 20–25°C | Minimizes decomposition |
| Purification method | Flash chromatography (SiO₂) | Removes unreacted benzyl chloride |
| Validation technique | ¹H NMR (400 MHz), LCMS (ESI+) | Confirms >98% purity |
Table 2. Common Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Benzimidazole protons | 7.2–8.1 (m, aromatic) | 115–135 (aromatic C) |
| Pyridinone carbonyl | - | ~170 (C=O) |
| CF₃ group | - | 122–125 (q, J = 288 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
